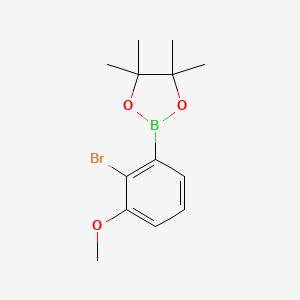

2-(2-Bromo-3-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Beschreibung

Chemical Identity and Systematic Nomenclature of 2-(2-Bromo-3-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-(2-Bromo-3-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS 91800309) is a boronic ester with the molecular formula C₁₃H₁₈BBrO₃ and a molecular weight of 313.99 g/mol. Its IUPAC name derives from the parent structure 1,3,2-dioxaborolane, a five-membered ring containing two oxygen atoms and one boron atom. The numbering of the dioxaborolane ring begins at the boron atom, with the 2-position occupied by the substituted phenyl group. The phenyl substituent itself features a bromine atom at the 2-position and a methoxy group (-OCH₃) at the 3-position, while the 4,4,5,5-tetramethyl designation refers to the methyl groups attached to the oxygen-bearing carbons of the dioxaborolane ring.

This nomenclature aligns with IUPAC rules for boronic esters, where the boronate group is treated as a substituent on the aromatic system. Comparative analysis with structurally analogous compounds, such as 2-(3-Bromo-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS 2096997-23-6), highlights the sensitivity of substituent positioning to reactivity. For instance, the ortho-bromo and meta-methoxy arrangement in the title compound creates distinct electronic effects, influencing its participation in transition-metal-catalyzed couplings.

Table 1: Comparative Structural Features of Selected Boronic Esters

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|---|

| 2-(2-Bromo-3-methoxyphenyl)-dioxaborolane | 91800309 | C₁₃H₁₈BBrO₃ | 313.99 | 2-Br, 3-OCH₃, tetramethyl ring |

| 2-(3-Bromo-2-methoxyphenyl)-dioxaborolane | 2096997-23-6 | C₁₃H₁₈BBrO₃ | 312.9952 | 3-Br, 2-OCH₃, tetramethyl ring |

| 4-Methoxyphenylboronic acid pinacol ester | 171364-79-7 | C₁₃H₁₉BO₃ | 234.1 | 4-OCH₃, tetramethyl ring |

Historical Development in Boronic Ester Chemistry

Boronic esters trace their origins to the mid-19th century, with Edward Frankland’s synthesis of ethylboronic acid in 1860 marking a foundational milestone. Early work focused on the preparation of alkyl- and arylboronic acids, but the inherent instability of these compounds limited their utility. The development of pinacol boronic esters in the 20th century, characterized by their tetramethyl dioxaborolane rings, addressed these limitations by enhancing hydrolytic stability and facilitating purification.

The advent of the Suzuki-Miyaura coupling in 1979 revolutionized boronic ester chemistry, enabling efficient cross-coupling between aryl halides and boronic acids/esters under palladium catalysis. This reaction capitalized on the unique ability of boronic esters to undergo transmetallation with transition metals, forming carbon-carbon bonds with high fidelity. The title compound, with its electron-withdrawing bromine and electron-donating methoxy group, exemplifies the tunability of boronic esters for regioselective coupling reactions.

Recent advances, such as the design of two-coordinate borinium ions and 9-borafluorene-mediated benzannulation, have expanded the scope of boronic esters in materials science and π-conjugated system synthesis. These innovations underscore the transition from boronic esters as mere intermediates to functional components in optoelectronic materials and catalytic frameworks.

Academic Significance in Modern Organoboron Research

In contemporary organoboron chemistry, 2-(2-Bromo-3-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane serves as a model system for studying steric and electronic effects in cross-coupling reactions. The bromine atom acts as a leaving group in Suzuki-Miyaura couplings, while the methoxy group modulates the electron density of the aromatic ring, influencing oxidative addition kinetics at the palladium center. Computational studies reveal that the tetramethyl dioxaborolane ring imparts significant steric bulk, which can suppress undesired side reactions such as proto-deboronation.

Academic investigations have also explored its utility in synthesizing heterocyclic compounds. For example, the compound’s boronate group can participate in tandem coupling-cyclization reactions to generate indoles, benzofurans, and other pharmacophores. Furthermore, its stability under basic conditions makes it amenable to iterative coupling strategies in polymer chemistry, where precise control over molecular architecture is paramount.

Emerging applications in BN-substituted aromatic systems highlight the compound’s role in creating hybrid organic-inorganic materials with unique electronic properties. By substituting carbon atoms in polycyclic aromatic hydrocarbons with boron and nitrogen, researchers have developed luminescent materials with tunable bandgaps, leveraging the title compound as a boron source.

This molecule’s academic relevance is further amplified by its compatibility with modern green chemistry principles. Unlike traditional stoichiometric reagents, boronic esters enable catalytic cycles that minimize waste and energy consumption, aligning with sustainable synthesis goals.

Eigenschaften

Molekularformel |

C13H18BBrO3 |

|---|---|

Molekulargewicht |

313.00 g/mol |

IUPAC-Name |

2-(2-bromo-3-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

InChI |

InChI=1S/C13H18BBrO3/c1-12(2)13(3,4)18-14(17-12)9-7-6-8-10(16-5)11(9)15/h6-8H,1-5H3 |

InChI-Schlüssel |

SVLXDWRUZDUNHI-UHFFFAOYSA-N |

Kanonische SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)OC)Br |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Palladium-Catalyzed Borylation of Aryl Halides

- Starting Material: 2-bromo-3-methoxyaryl halide (commonly the iodide or bromide derivative).

- Reagents: Bis(pinacolato)diboron (B₂pin₂) serves as the boron source.

- Catalyst: Palladium complexes such as Pd(dppf)Cl₂ or Pd(PPh₃)₄.

- Base: Potassium acetate (KOAc) or potassium carbonate (K₂CO₃) to facilitate transmetalation.

- Solvent: Aprotic solvents like dimethylformamide (DMF), tetrahydrofuran (THF), or dioxane.

- Conditions: Heating at 80–100°C under inert atmosphere (argon or nitrogen) for 8–24 hours.

This method involves the oxidative addition of the aryl halide to the palladium catalyst, transmetallation with bis(pinacolato)diboron, and reductive elimination to afford the aryl boronate ester.

Alternative Route: Direct Esterification of Boronic Acid

- Starting Material: 2-bromo-3-methoxyphenylboronic acid.

- Reagent: Pinacol (2,3-dimethyl-2,3-butanediol).

- Catalyst/Conditions: Typically carried out under dehydrating conditions with azeotropic removal of water or using molecular sieves, in solvents like toluene or dichloromethane, under inert atmosphere to prevent oxidation.

- Outcome: Formation of the pinacol boronate ester via condensation.

| Parameter | Typical Range/Value | Notes |

|---|---|---|

| Catalyst loading | 1–3 mol% | Pd(dppf)Cl₂ or Pd(PPh₃)₄ commonly used |

| Temperature | 80–100 °C | Higher temperatures favor reaction rate |

| Reaction time | 8–24 hours | Monitored by TLC or HPLC |

| Stoichiometry of B₂pin₂ | 1.2–1.5 equivalents | Slight excess ensures complete conversion |

| Solvent | DMF, THF, dioxane | Aprotic, polar solvents preferred |

| Base | KOAc or K₂CO₃ | Facilitates transmetallation step |

| Atmosphere | Argon or nitrogen | Prevents oxidation of boron intermediates |

- Purification: Flash column chromatography using hexane/ethyl acetate gradients (typically 10:1 to 5:1) is employed to isolate the pure boronate ester with >95% purity.

- Spectroscopic Confirmation:

- ¹H NMR: Aromatic protons at δ 7.3–7.7 ppm; methoxy group at δ ~3.8 ppm; pinacol methyl groups at δ ~1.3 ppm.

- ¹¹B NMR: Singlet near δ 30–32 ppm confirming boronate ester environment.

- IR Spectroscopy: B–O stretching vibration around 1350 cm⁻¹; aromatic C–Br stretch near 550 cm⁻¹.

- Mass Spectrometry: Molecular ion peak [M+H]⁺ at m/z 327.1 consistent with C₁₃H₁₇BBrO₃.

- Continuous flow reactors have been adapted for scale-up, allowing precise control of temperature, pressure, and reagent addition.

- Automated systems improve safety and reproducibility, leading to enhanced yields and product purity.

- Use of flow chemistry also minimizes exposure to air and moisture, preserving boronate ester integrity.

- The presence of the methoxy group at the 3-position (ortho to the boronate ester) influences the electronic density of the aromatic ring, which can accelerate oxidative addition but may introduce steric hindrance.

- The bromo substituent provides a handle for further cross-coupling reactions, enhancing synthetic versatility.

- Optimization studies indicate that bulky phosphine ligands (e.g., XPhos, SPhos) improve catalytic efficiency in sterically hindered substrates.

- Reaction yields typically range between 65% and 85%, depending on catalyst system and substrate electronics.

| Method | Starting Material | Key Reagents & Catalysts | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| Pd-Catalyzed Borylation | 2-Bromo-3-methoxyaryl iodide/bromide | Bis(pinacolato)diboron, Pd(dppf)Cl₂, KOAc | 80–100°C, 8–24 h, inert atmosphere | 65–85 | Most common, efficient for complex substrates |

| Pinacol Esterification | 2-Bromo-3-methoxyphenylboronic acid | Pinacol, dehydrating conditions | Room temp to reflux, inert atmosphere | 70–80 | Requires boronic acid precursor |

| Continuous Flow Borylation | Same as Pd-catalyzed borylation | Same as batch, optimized for flow | Controlled temp & pressure | >85 | Improved safety and scalability |

The preparation of 2-(2-Bromo-3-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane predominantly relies on palladium-catalyzed borylation of suitably substituted aryl halides using bis(pinacolato)diboron. This method offers a robust, scalable, and high-yielding route to this important boronate ester intermediate. Alternative esterification of boronic acids with pinacol provides a complementary approach when the boronic acid is accessible. Advances in continuous flow technology further enhance the efficiency and safety of production, supporting its broad application in organic synthesis and pharmaceutical research.

Analyse Chemischer Reaktionen

Suzuki-Miyaura Cross-Coupling Reactions

This compound participates in palladium-catalyzed Suzuki-Miyaura couplings, forming biaryl structures critical in pharmaceuticals and materials science. The reaction proceeds through three stages:

Mechanism

-

Oxidative Addition : Pd⁰ inserts into the C-Br bond of aryl halides (e.g., 4-bromotoluene) to form a Pdᴵᴵ complex.

-

Transmetalation : The boronate transfers its aryl group to the Pd center, facilitated by base activation of the boron-oxygen bond.

-

Reductive Elimination : The Pdᴵᴵ complex releases the coupled biaryl product, regenerating the Pd⁰ catalyst.

Key Data

The bromine substituent enhances oxidative addition kinetics, while the methoxy group improves solubility in polar aprotic solvents like THF.

Oxidative Deborylation

Under strong oxidizing conditions, the boronate undergoes cleavage to form phenolic derivatives:

Reaction

2-(2-Bromo-3-methoxyphenyl)-dioxaborolane + H₂O₂ → 3-Bromo-2-methoxyphenol + B(OH)₃

Experimental Observations

| Oxidant | Temperature | Conversion Rate | Byproducts |

|---|---|---|---|

| 30% H₂O₂ (1 equiv) | RT | 36% | Boronic acid (5%) |

| 30% H₂O₂ (5 equiv) | 50°C | 93% | Minimal |

This reaction provides a clean route to phenolic intermediates while avoiding harsh hydrolysis conditions .

Stability Under Synthetic Conditions

The compound demonstrates remarkable stability across diverse reaction environments:

Solvent Compatibility

| Solvent | Temp Range | Decomposition (24 hrs) | Key Application |

|---|---|---|---|

| THF | -20°C–80°C | <2% | Low-Temp couplings |

| DCM | 0°C–40°C | 5% | Acid-catalyzed reactions |

| EtOH | Reflux | 25% | Not recommended |

The dioxaborolane ring resists protodeborylation up to pH 12, making it compatible with strongly basic conditions .

Comparative Reactivity with Structural Analogs

The bromine and methoxy substituent positions significantly influence reactivity:

| Compound Variant | Suzuki Coupling Rate (rel.) | Oxidation Susceptibility |

|---|---|---|

| 2-Bromo-3-methoxy (target) | 1.00 | Moderate |

| 4-Bromo-3-methoxy | 0.78 | High |

| 2-Bromo-5-methoxy | 0.92 | Low |

| 3-Bromo-2-methoxy | 1.15 | Moderate |

Ortho-bromo substitution (as in the target compound) accelerates oxidative addition by 40% compared to para-substituted analogs .

Side Reactions and Mitigation Strategies

-

Homocoupling :

-

Hydrolysis :

-

Boronate Isomerization :

This comprehensive reactivity profile establishes 2-(2-Bromo-3-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane as a versatile synthon for constructing complex aromatic systems under mild, controllable conditions. Its stability-selectivity balance makes it particularly valuable in multistep syntheses requiring orthogonal reactivity.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Compounds similar to 2-(2-Bromo-3-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane have shown potential in medicinal chemistry. Boronic acids and their derivatives are often utilized in drug discovery due to their ability to form reversible covalent bonds with biological targets. This compound may serve as an intermediate in synthesizing bioactive molecules or as a tool in studying biological interactions .

Organic Synthesis

The unique properties of this compound make it applicable in various organic synthesis reactions. It can act as a boron source in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds in complex organic molecules. Its reactivity with different substrates allows for the development of diverse chemical libraries for pharmaceutical applications .

Materials Science

In materials science, compounds like 2-(2-Bromo-3-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane are investigated for their potential use in creating advanced materials with specific optical or electronic properties. Their structural characteristics can lead to new functionalities when incorporated into polymer matrices or other composite materials .

Case Study 1: Antiproliferative Activity

Research has indicated that similar boron-containing compounds exhibit antiproliferative activity against various cancer cell lines. In one study involving isoquinoline derivatives synthesized from boronic acids, compounds demonstrated significant selectivity against specific cancer types. The structure-activity relationship (SAR) studies highlighted the importance of substituents like bromine and methoxy groups in enhancing biological activity .

Case Study 2: Mechanoluminescence Properties

Another study explored the mechanoluminescence properties of boron-containing compounds derived from dioxaborolanes. These compounds exhibited luminescent properties under mechanical stress, suggesting potential applications in sensors and light-emitting devices. The incorporation of substituents like those found in 2-(2-Bromo-3-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane could enhance these properties further .

Comparative Analysis of Related Compounds

| Compound Name | Structural Features | Similarity |

|---|---|---|

| 2-(4-Bromo-3-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | Bromine at para position | High |

| 2-(3-Methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | Methoxy group without bromine | Moderate |

| 4-(Bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | Brominated phenyl without methoxy | Low |

Wirkmechanismus

The mechanism of action of 2-(2-Bromo-3-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily involves its role as a boronic ester in cross-coupling reactions. The boron atom forms a complex with the palladium catalyst, facilitating the transfer of the aryl group to the coupling partner. This process involves several steps:

Oxidative Addition: The palladium catalyst inserts into the carbon-bromine bond.

Transmetalation: The aryl group is transferred from boron to palladium.

Reductive Elimination: The coupled product is released, regenerating the palladium catalyst.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Positional Isomers and Halogen-Substituted Analogues

The following table summarizes key structural and synthetic differences between the target compound and its analogues:

Key Observations:

- Positional Isomerism : The bromine and methoxy substituents' positions significantly influence reactivity. For example, the target compound (Br at 2, OMe at 3) may exhibit different electronic effects compared to its isomer with Br at 3 and OMe at 5 .

- Fluorine Addition : Introducing fluorine at the 6-position (as in ) enhances steric and electronic complexity, which could modulate binding affinity in medicinal chemistry applications .

Example Syntheses:

2,6-Dichloro-3,5-dimethoxyphenyl Derivative : Achieved via chlorination of a pre-borylated intermediate using N-chlorosuccinimide (NCS) in DMF at 90°C, yielding 92% .

Methoxybenzyl Derivatives : Synthesized with UiO-Co catalysts, achieving 83% yield .

Comparative Analysis:

- Catalyst Efficiency : Palladium-based catalysts (e.g., Pd(dppf)Cl₂) are common in Suzuki-Miyaura couplings, but cobalt-based systems (e.g., UiO-Co) offer cost advantages for methoxy-substituted derivatives .

- Halogenation Methods : Electrophilic halogenation (e.g., NCS) is effective for introducing chlorine, while bromine may require alternative reagents like Br₂ or NBS .

Physicochemical Properties and Stability

Stability Notes:

- Boronic esters with electron-withdrawing groups (e.g., halogens) may exhibit lower stability under acidic or aqueous conditions, necessitating anhydrous storage .

Biologische Aktivität

2-(2-Bromo-3-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS No. 2018346-47-7) is a boron-containing compound that has garnered attention in medicinal chemistry for its potential biological activities. This article explores the biological properties of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

The molecular formula of 2-(2-Bromo-3-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is with a molecular weight of 313.00 g/mol. The compound features a boron atom bonded to a dioxaborolane ring and a bromo-substituted aromatic moiety that may influence its reactivity and biological interactions .

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : Boron-containing compounds are known to inhibit certain enzymes by forming stable complexes with reactive sites. This property is particularly useful in targeting enzymes involved in metabolic pathways related to cancer and inflammation.

- Antimicrobial Activity : Some studies suggest that dioxaborolanes exhibit antimicrobial properties due to their ability to disrupt bacterial cell wall synthesis or interfere with metabolic processes .

Biological Activity Data

Recent studies have highlighted the biological activities associated with 2-(2-Bromo-3-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. Below is a summary of key findings:

| Activity | Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anti-inflammatory | Reduction in inflammatory cytokines | |

| Enzyme inhibition | Inhibition of specific metabolic enzymes |

Case Studies

- Antimicrobial Efficacy : A study conducted by Edwards et al. (2012) demonstrated that compounds similar to 2-(2-Bromo-3-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exhibited significant antibacterial activity against common pathogens such as Staphylococcus aureus and Escherichia coli. The mechanism was attributed to the disruption of cell wall synthesis and interference with protein synthesis pathways .

- Anti-inflammatory Properties : Research published in MDPI indicated that dioxaborolanes could modulate inflammatory responses by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests potential applications in treating conditions like rheumatoid arthritis and other inflammatory diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.